3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile
Overview
Description
3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a chloro group, two fluorine atoms, and a nitrile group attached to an acrylonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile typically involves the reaction of 2,4-difluorobenzonitrile with chloroacetylene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the acrylonitrile moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Addition: Electrophiles like bromine or nucleophiles like Grignard reagents can be used under controlled conditions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of azido or amino derivatives.
Addition: Formation of dibromo or Grignard addition products.
Oxidation/Reduction: Formation of oxides or reduced derivatives.
Scientific Research Applications
3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the chloro and difluorophenyl groups enhances its binding affinity and specificity towards the target .
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-Chloro-3-(2,4-difluorophenyl)acrylate
- (Z)-3-Chloro-3-(2,4-difluorophenyl)propionitrile
- (Z)-3-Chloro-3-(2,4-difluorophenyl)butyronitrile
Uniqueness
3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and difluorophenyl groups enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
(Z)-3-chloro-3-(2,4-difluorophenyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-8(3-4-13)7-2-1-6(11)5-9(7)12/h1-3,5H/b8-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPVGCNZBHHJJD-BAQGIRSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)/C(=C/C#N)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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